molecular formula C18H19ClF3N5O2 B2998990 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797661-96-1

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

Cat. No. B2998990
CAS RN: 1797661-96-1
M. Wt: 429.83
InChI Key: HEPGQQNCWHMADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H19ClF3N5O2 and its molecular weight is 429.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel series of compounds including those similar to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea demonstrates the application of specific reactions in creating derivatives with potential biological activities. For instance, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea in the presence of hydrochloric acid has been employed to synthesize a variety of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, showcasing the versatility of urea in synthesizing complex molecules with trifluoromethyl groups (Bonacorso et al., 2003). Additionally, ureidopyrimidones demonstrate strong dimerization through quadruple hydrogen bonding, illustrating the potential for creating supramolecular structures based on similar chemical frameworks (Beijer et al., 1998).

Biological Activity and Potential Therapeutic Applications

The design and synthesis of derivatives of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea have shown potent activity against human chronic myeloid leukemia cell lines, highlighting the potential therapeutic applications of compounds within this chemical class. These compounds exhibit significant biological activity by modulating the PI3K/AKT signaling pathway, a crucial pathway in cancer progression (Li et al., 2019).

Agricultural and Environmental Applications

Substituted tetrahydropyrimidinones, chemically related to the given compound, have been identified as new preemergence herbicides that inhibit carotenoid biosynthesis. These findings underscore the chemical's potential in developing agricultural agents targeting specific plant growth pathways, contributing to the management of weed resistance and enhancing crop protection strategies (Babczinski et al., 1995).

Material Science and Corrosion Inhibition

Research on Mannich bases derived from urea compounds has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life of metal structures and components, showcasing the diverse industrial applications of urea derivatives in materials science (Jeeva et al., 2015).

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N5O2/c1-11-8-16(27-4-6-29-7-5-27)26-15(24-11)10-23-17(28)25-12-2-3-14(19)13(9-12)18(20,21)22/h2-3,8-9H,4-7,10H2,1H3,(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGQQNCWHMADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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